A Technical Guide to the Synthesis and Characterization of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
A Technical Guide to the Synthesis and Characterization of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Abstract This technical guide provides a comprehensive, in-depth methodology for the synthesis of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, a valuable heterocyclic building block for research and drug development professionals. The synthesis is presented as a two-part process: the initial formation of the free base, Ethyl morpholine-2-carboxylate, via a robust cyclization strategy, followed by its conversion to the stable and highly crystalline 2,2,2-trifluoroacetate (TFA) salt. This document elucidates the causal reasoning behind strategic choices in the synthetic route, from precursor selection to purification and salt formation. Detailed, self-validating experimental protocols are provided, alongside characterization data and process logic diagrams to ensure reproducibility and scientific integrity. This guide is intended to serve as a practical and authoritative resource for scientists engaged in medicinal chemistry and organic synthesis.
Introduction: The Morpholine Scaffold in Modern Chemistry
1.1 The Morpholine Moiety: A Privileged Scaffold in Drug Discovery The morpholine ring is a six-membered heterocycle featuring both an amine and an ether functional group.[1] This unique combination imparts favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile. Consequently, morpholine is recognized as a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved pharmaceuticals, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the fungicide Fenpropimorph.[2][3] Its ability to serve as a non-ionizable, hydrogen-bond acceptor and its conformational flexibility make it an invaluable component in the design of novel therapeutic agents targeting a wide array of biological targets.[1][4]
1.2 Ethyl morpholine-2-carboxylate: A Versatile Synthetic Intermediate Ethyl morpholine-2-carboxylate is a chiral building block that allows for the strategic introduction of the morpholine heterocycle into more complex molecular architectures. The ester functionality at the 2-position provides a convenient handle for further chemical elaboration, such as amide bond formation or reduction to the corresponding alcohol, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]
1.3 Rationale for 2,2,2-Trifluoroacetate (TFA) Salt Formation While the free base form of Ethyl morpholine-2-carboxylate is a liquid or low-melting solid, its basic secondary amine can be protonated by a strong acid to form a salt.[5] Trifluoroacetic acid (TFA) is frequently employed for this purpose in pharmaceutical development. The resulting TFA salt typically exhibits superior properties compared to the free base, including:
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Enhanced Crystallinity: Salts are often highly crystalline solids, which simplifies handling, purification (via recrystallization), and accurate weighing.
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Improved Stability and Shelf-Life: Salt formation can protect the reactive amine from degradation over time.
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Increased Solubility: TFA salts often have different solubility profiles, which can be advantageous in certain solvents or for biological assays.
The formation of the TFA salt is a deliberate and strategic step to produce a stable, reliable, and easy-to-handle version of this important building block.[6]
Overall Synthetic Strategy
The synthesis of the target compound is logically approached in two distinct stages. The first stage focuses on the construction of the core heterocyclic system, Ethyl morpholine-2-carboxylate. The second stage involves a straightforward acid-base reaction to yield the final trifluoroacetate salt.
Our retrosynthetic analysis identifies commercially available and cost-effective precursors for the construction of the morpholine ring. The chosen forward synthesis is designed for scalability and reproducibility in a standard laboratory setting.
Caption: Retrosynthetic analysis of the target TFA salt.
Synthesis of Ethyl morpholine-2-carboxylate (Free Base)
3.1 Principle and Mechanistic Considerations The core of this synthesis is the construction of the morpholine ring. We employ a double N-alkylation strategy, reacting diethanolamine with ethyl 2,3-dibromopropionate. This approach is advantageous due to the ready availability of the starting materials.
The reaction proceeds in a stepwise manner. The secondary amine of diethanolamine first acts as a nucleophile, displacing one of the bromine atoms on the propionate ester in an S_N2 reaction. The resulting intermediate then undergoes a second, intramolecular S_N2 reaction, where one of the hydroxyl groups, under basic conditions, is deprotonated and cyclizes onto the carbon bearing the second bromine atom. A non-nucleophilic base, such as potassium carbonate, is used to facilitate the cyclization and to scavenge the HBr generated during the reaction.
3.2 Detailed Experimental Protocol: Synthesis of the Free Base Materials and Reagents:
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Diethanolamine (≥99%)
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Ethyl 2,3-dibromopropionate (97%)
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Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
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Ethyl Acetate (EtOAc)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
Procedure:
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To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetonitrile (250 mL).
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Add diethanolamine (10.51 g, 100 mmol, 1.0 equiv) and anhydrous potassium carbonate (41.4 g, 300 mmol, 3.0 equiv) to the flask.
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Stir the suspension vigorously at room temperature.
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In a separate beaker, dissolve ethyl 2,3-dibromopropionate (26.0 g, 100 mmol, 1.0 equiv) in 50 mL of anhydrous acetonitrile.
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Transfer the ethyl 2,3-dibromopropionate solution to a dropping funnel and add it dropwise to the stirred suspension over 60 minutes.
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After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Wash the filter cake with acetonitrile (2 x 30 mL).
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Combine the filtrates and concentrate under reduced pressure to yield the crude product as an oil.
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Dissolve the crude oil in ethyl acetate (150 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure Ethyl morpholine-2-carboxylate as a pale yellow liquid.
3.3 Physicochemical and Spectroscopic Characterization The identity and purity of the synthesized free base should be confirmed by standard analytical techniques.
| Property | Value | Source |
| Chemical Formula | C₇H₁₃NO₃ | [7][8] |
| Molecular Weight | 159.18 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid | [5] |
| CAS Number | 107904-06-3 | [7] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected shifts (δ, ppm): 4.20 (q), 3.95-3.80 (m), 3.65-3.50 (m), 3.30 (dd), 3.05 (dd), 2.90-2.70 (m), 1.25 (t). | Based on structure |
| MS (ESI+) | m/z: 160.1 [M+H]⁺ | Based on structure |
Synthesis of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
4.1 Principle and Rationale This step is a simple acid-base neutralization. The lone pair of electrons on the secondary amine nitrogen of the morpholine ring acts as a base, accepting a proton from the highly acidic trifluoroacetic acid. The resulting ionic bond forms the stable, solid TFA salt. The reaction is typically performed in a non-polar solvent, such as diethyl ether, to facilitate the precipitation of the ionic salt.
4.2 Detailed Experimental Protocol: Salt Formation Materials and Reagents:
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Ethyl morpholine-2-carboxylate (from Step 3.2)
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Trifluoroacetic Acid (TFA, ≥99%)
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Diethyl Ether (Et₂O), anhydrous
Procedure:
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Dissolve the purified Ethyl morpholine-2-carboxylate (15.9 g, 100 mmol, 1.0 equiv) in 200 mL of anhydrous diethyl ether in a 500 mL Erlenmeyer flask.
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Cool the solution to 0°C in an ice-water bath.
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While stirring, add trifluoroacetic acid (11.4 g, 7.7 mL, 100 mmol, 1.0 equiv) dropwise to the solution.
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A white precipitate will form immediately upon addition of the acid.
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Continue stirring the suspension at 0°C for 30 minutes after the addition is complete.
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Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 30 mL).
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Dry the solid product under high vacuum at room temperature for 4-6 hours to remove any residual solvent.
4.3 Physicochemical and Spectroscopic Characterization The final salt product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄F₃NO₅ | [9][10] |
| Molecular Weight | 273.21 g/mol | [9][10] |
| Appearance | White to off-white crystalline solid | Typical |
| CAS Number | 1111640-52-8 | [9] |
| Storage | Sealed in dry, 2-8°C | [9][10] |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected shifts (δ, ppm): Broad singlet for NH₂⁺ protons, downfield shifts for protons α to the nitrogen compared to the free base. | Based on structure |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | Expected shifts (δ, ppm): Singlet around -75 ppm. | Based on structure |
| MS (ESI+) | m/z: 160.1 [M-TFA+H]⁺ (cation of the free base) | Based on structure |
Comprehensive Synthesis and Analysis Workflow
The following diagram illustrates the complete workflow, from starting materials to the final, characterized product, highlighting the key stages of synthesis, purification, and analysis.
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